ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate
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Overview
Description
Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate is a heterocyclic compound that belongs to the class of triazolotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate typically involves the cyclocondensation of appropriate precursors One common method involves the reaction of 3-amino-1,2,4-triazole with ethyl 2-chloroacetoacetate under basic conditions to form the triazolotriazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ethyl ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Ethyl 4-[(E)-2-(dimethylamino)ethenyl][1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate can be compared with other triazolotriazine derivatives. Similar compounds include:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their diverse pharmacological activities.
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazines: Used in energetic materials due to their high detonation performance.
1,2,4-Triazolo[1,5-a]pyrimidines: Explored for their potential as anticancer agents.
The uniqueness of this compound lies in its specific structural features and the presence of the dimethylaminoethenyl group, which may confer distinct biological and chemical properties.
Properties
Molecular Formula |
C11H14N6O2 |
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Molecular Weight |
262.27 g/mol |
IUPAC Name |
ethyl 4-[(E)-2-(dimethylamino)ethenyl]-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carboxylate |
InChI |
InChI=1S/C11H14N6O2/c1-4-19-10(18)9-8(5-6-16(2)3)17-11(15-14-9)12-7-13-17/h5-7H,4H2,1-3H3/b6-5+ |
InChI Key |
IFNIIBZBPBJADT-AATRIKPKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=N1)/C=C/N(C)C |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=NC=N2)N=N1)C=CN(C)C |
Origin of Product |
United States |
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